molecular formula C20H15FN2O3S B2395860 N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 882131-11-5

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2395860
CAS No.: 882131-11-5
M. Wt: 382.41
InChI Key: UDGYQFTZDCJTEG-UHFFFAOYSA-N
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Description

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, widely known in scientific literature as FX1, is a potent and selective small-molecule inhibitor of the δC and δB isoforms of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Its primary research value lies in the investigation of cardiac arrhythmogenesis and cell death pathways following myocardial infarction. FX1 functions by specifically binding to the CaMKIIδ domain, which becomes persistently active upon oxidation, a key pathological event in heart failure. This binding inhibits the hyperactive CaMKIIδ, thereby preventing the aberrant RyR2-mediated calcium leakage from the sarcoplasmic reticulum that leads to delayed afterdepolarizations and triggered arrhythmias. Research utilizing FX1 has been instrumental in elucidating the role of oxidized CaMKIIδ in promoting structural and electrical remodeling in the heart. Studies have demonstrated that FX1 treatment can effectively suppress post-myocardial infarction arrhythmias and reduce infarct size in animal models, highlighting its significance as a critical pharmacological tool for validating CaMKII as a therapeutic target in cardiovascular disease. This compound is for research use only and is a vital asset for studies focused on cardiac electrophysiology, ischemia-reperfusion injury, and the development of novel cardioprotective strategies.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c21-14-7-5-12(6-8-14)9-15-11-22-20(27-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)26-17/h1-8,11,17H,9-10H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGYQFTZDCJTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

The benzopyran core is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone precursors. In a representative procedure, 2-hydroxy-4-methylacetophenone undergoes condensation with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate. Hydrolysis with aqueous NaOH (10%, 80°C, 4 h) provides I in 78% yield.

Oxidative Cyclization Using Copper Catalysts

Alternative routes employ oxidative cyclization of 2′-hydroxychalcones. For example, treatment of 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one with CuCl₂ (2 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 6 h generates the benzopyran scaffold with 85% efficiency. This method enhances regioselectivity, minimizing byproducts.

Preparation of 5-[(4-Fluorophenyl)Methyl]-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via reaction of 4-fluorophenylacetonitrile with thiourea. Heating 4-fluorophenylacetonitrile (1.0 equiv) and thiourea (1.2 equiv) in ethanol (reflux, 8 h) forms 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine (II ) with 72% yield. The reaction proceeds through intermediate α-aminonitrile formation, followed by cyclization.

Bromination-Alkylation Sequence

Alternative approaches involve bromination of 4-fluorotoluene to 4-fluorobenzyl bromide, followed by nucleophilic substitution with 2-aminothiazole. However, this method yields <50% due to competing elimination side reactions.

Amide Coupling and Final Assembly

Carboxylic Acid Activation

Intermediate I is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h, forming the corresponding acid chloride. Quenching excess SOCl₂ with dry toluene ensures high purity.

Nucleophilic Acylation

The acid chloride reacts with II in tetrahydrofuran (THF) under N₂ atmosphere. Triethylamine (3.0 equiv) is added to scavenge HCl, promoting amide bond formation. After stirring at 25°C for 12 h, the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), affording the target compound in 68% yield.

Stabilization and Purification Strategies

Photostabilization with Titanium Dioxide

Solid formulations incorporate titanium dioxide (TiO₂, 0.5% w/w) and citric acid (1.0% w/w) to prevent photodegradation. Accelerated stability studies (ICH Q1B guidelines) show <2% decomposition after 6 months under UV light (λ = 320–400 nm).

Crystallization Optimization

Recrystallization from ethanol:water (7:3) at −20°C yields needle-shaped crystals with 99.5% HPLC purity (C18 column, acetonitrile:H₂O gradient). Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 214°C.

Analytical Characterization Data

Parameter Value/Observation Method
Molecular Formula C₂₁H₁₆FN₂O₃S HRMS (ESI+)
Melting Point 214°C DSC
HPLC Purity 99.5% C18, 220 nm
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 6H, Ar-H) Bruker Avance III
Yield (Overall) 52% (4 steps) Gravimetric Analysis

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely involved in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Features Reference
Target Compound Benzopyranone Aromatic, ketone-containing fused ring -
1-(4-Fluorophenyl)-... () Pyrrolidone Flexible five-membered lactam
Example 62 () Chromenone Fused benzopyranone with pyrimidine
5-Fluoro... () Benzofuran Non-polar oxygen-containing heterocycle

Heterocyclic Substituent Analysis

The 1,3-thiazol ring in the target compound is a critical pharmacophore. Comparisons with other heterocycles include:

  • 1,2,5-Oxadiazol in : Oxadiazol systems exhibit higher polarity due to the oxygen atom, which may improve solubility but reduce membrane permeability .

Table 2: Heterocycle Impact on Properties

Heterocycle Electron Density Polarity Example Compound Reference
1,3-Thiazol Moderate Moderate Target Compound -
1,3,4-Thiadiazol Low Low Compound
1,2,5-Oxadiazol High High Compound

Fluorophenyl Substituent Effects

The 4-fluorobenzyl group in the target compound is a common motif in analogs:

  • and : Both compounds incorporate 4-fluorophenyl groups, enhancing lipophilicity and resistance to oxidative metabolism .
  • : A 3-methyl-5-fluoro substitution on the benzofuran core demonstrates how fluorine placement affects steric interactions .

Table 3: Fluorophenyl Group Variations

Compound Fluorine Position Substituent Context Reference
Target Compound 4-fluorophenyl Benzyl-linked to thiazol -
Compound 4-fluorophenyl Directly attached to pyrrolidone
Example 62 () 3-fluorophenyl Chromenone-linked pyrimidine

Biological Activity

N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, pharmacological properties, and biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FN2O2SC_{16}H_{13}FN_2O_2S, and it features a thiazole ring, a benzopyran moiety, and a fluorophenyl group. The presence of these functional groups is significant for its biological activity. The compound's structure can be represented as follows:

\text{N 5 4 fluorophenyl methyl 1 3 thiazol 2 yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the synthesis may start with the preparation of the thiazole ring followed by the introduction of the benzopyran and carboxamide functionalities. The detailed synthetic pathway remains crucial for understanding its pharmacological potential.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For example, derivatives containing similar structural motifs have shown promising results against various fungal strains. The structure–activity relationship (SAR) indicates that the presence of specific substituents enhances antifungal efficacy.

CompoundMIC (µg/mL)Activity Type
Compound A12.5Antifungal against Fusarium oxysporum
Compound B6.25Broad-spectrum antifungal activity

Antimicrobial Activity

In addition to antifungal properties, preliminary data suggest that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the thiazole and benzopyran rings contributes to this activity by potentially interacting with microbial cell membranes or metabolic pathways.

Bacterial StrainMIC (µg/mL)Reference
E. coli32
P. aeruginosa25
K. pneumoniae19

Study 1: Antifungal Efficacy

In a study published in Molecules, a series of compounds were evaluated for their antifungal activity against Fusarium oxysporum. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity with MIC values ranging from 6 to 12 µg/mL .

Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of thiazole derivatives against clinical isolates of bacteria. The study found that certain derivatives showed effective inhibition against multidrug-resistant strains, suggesting a potential therapeutic application for this compound in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?

The synthesis of this compound likely involves multi-step organic reactions, including cyclization, coupling, and functional group transformations. Key steps may include:

  • Thiazole ring formation : Using reagents like phosphorus oxychloride for cyclization under reflux conditions in solvents such as dimethylformamide (DMF) or ethanol .
  • Coupling reactions : Introducing the 4-fluorophenylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound .
  • Yield optimization : Controlling reaction time, temperature, and stoichiometry minimizes side products .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 4-fluorophenyl group appear as doublets due to coupling with fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Enzymatic inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts .
  • Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Solubility and stability studies : Use HPLC to monitor compound integrity in physiological buffers .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Substituent variation : Modify the thiazole ring’s substituents (e.g., replacing 4-fluorophenyl with other halogens or electron-withdrawing groups) to assess impact on target binding .
  • Bioisosteric replacements : Substitute the benzopyran moiety with bicyclic systems (e.g., indole or quinazoline) to enhance metabolic stability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets like kinases or GPCRs .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Orthogonal validation : Confirm activity using independent methods (e.g., SPR for binding affinity if enzymatic assays show variability) .
  • Dose-response analysis : Ensure linearity in dose-effect relationships to rule out assay-specific artifacts .
  • Purity verification : Re-test compounds after re-purification via preparative HPLC to exclude impurities as confounding factors .

Q. What strategies are effective for studying target engagement and selectivity?

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified targets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
  • Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns to assess selectivity .

Q. How can metabolic stability and toxicity be systematically evaluated?

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify major metabolites via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
  • In vitro toxicity panels : Assess hepatotoxicity (e.g., CYP450 inhibition) and genotoxicity (Ames test) .

Methodological Considerations

  • Data reproducibility : Include triplicate measurements in assays and report standard deviations .
  • Crystallography : For resolved target-bound structures, use X-ray crystallography to guide SAR (e.g., fluorine’s role in halogen bonding) .
  • Synergy with analogs : Compare activity profiles with structurally related compounds (e.g., thiadiazole or pyrazole derivatives) to identify conserved pharmacophores .

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